4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a nitro group, a dioxoisoindole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxoisoindole moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the nitro group: Nitration of the dioxoisoindole intermediate using nitric acid and sulfuric acid.
Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Coupling of the thiazole and dioxoisoindole moieties: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted benzamides: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The nitro group could be involved in redox reactions, while the thiazole ring might interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents.
Thiazole derivatives: Compounds containing the thiazole ring but lacking the dioxoisoindole moiety.
Benzamide derivatives: Compounds with the benzamide structure but different functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the thiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-18-19-8-9-28-18)10-4-6-11(7-5-10)21-16(24)12-2-1-3-13(22(26)27)14(12)17(21)25/h1-9H,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJHQNOXNHHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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